![molecular formula C10H10N2O2 B1353397 [4-(5-甲基-1,2,4-噁二唑-3-基)苯基]甲醇 CAS No. 852180-61-1](/img/structure/B1353397.png)
[4-(5-甲基-1,2,4-噁二唑-3-基)苯基]甲醇
描述
“[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are an important class of heterocyclic compounds, which are often used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol”, has been a subject of interest for many research groups . These compounds are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .Molecular Structure Analysis
The molecular structure of “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” consists of a 1,2,4-oxadiazole ring attached to a phenyl group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms .科学研究应用
药物发现
1,2,4-噁二唑衍生物,包括“[4-(5-甲基-1,2,4-噁二唑-3-基)苯基]甲醇”,由于其独特的生物等排性质和广泛的生物活性,在药物发现领域引起了广泛关注 . 它们为新型药物开发提供了完美的框架 .
制药
这些化合物在制药行业找到了重要的应用 . 过去十五年,人们对 1,2,4-噁二唑在生物学应用方面的兴趣倍增 .
闪烁材料
1,2,4-噁二唑衍生物也用于闪烁材料的开发 . 这些材料用于各种应用,包括辐射探测和医学成像。
染料工业
染料工业也利用 1,2,4-噁二唑衍生物 . 由于它们能够形成稳定且颜色鲜艳的化合物,因此它们被用于合成各种染料。
农业生物活性
1,2,4-噁二唑衍生物表现出广泛的农业生物活性 . 它们对根结线虫表现出中等杀线虫活性,对立枯丝核菌表现出抗真菌活性 .
抗菌剂
一些 1,2,4-噁二唑衍生物对稻黄单胞菌表现出强抗菌作用。 oryzae (Xoo),其 EC50 值优于双嘧啶唑 (BMT) 和硫代二唑铜 (TDC) . 这些结果表明,1,2,4-噁二唑衍生物可能是发现新型抗菌剂的潜在替代模板 .
抗癌评估
1,2,4-噁二唑衍生物的抗癌特性已得到评估 . MTT 试验通常用于这些评估,该试验通过测量线粒体酶的活性来量化活细胞 .
抗感染剂
未来方向
The future directions for the research on “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” and similar compounds could involve further exploration of their anti-infective properties, as well as their potential applications in other areas of medicine . Additionally, more research could be done to better understand their chemical properties and mechanisms of action .
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit inhibitory potency against various targets such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and rearranged during transfection (ret) kinase .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can inhibit the function of their targets, leading to various biological effects . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit thymidylate synthetase enzyme, preventing DNA synthesis and exhibiting antitumor activity .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways depending on their target of action .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer , anti-infective , and antimicrobial effects .
生化分析
Biochemical Properties
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects .
Metabolic Pathways
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic homeostasis . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be transported to different cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . For example, it may be phosphorylated or acetylated, which can influence its binding to specific proteins and its activity within the cell .
属性
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBVGEHXKLYGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427626 | |
| Record name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-61-1 | |
| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


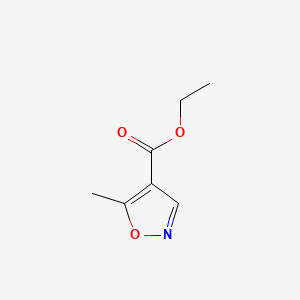


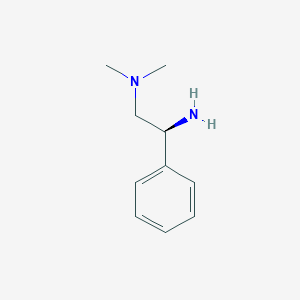
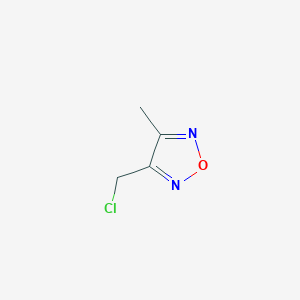

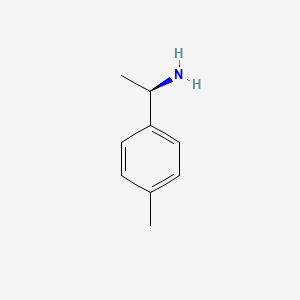
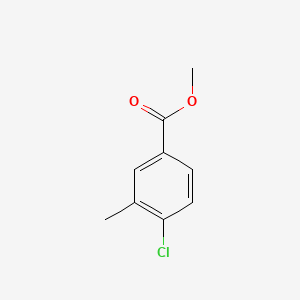
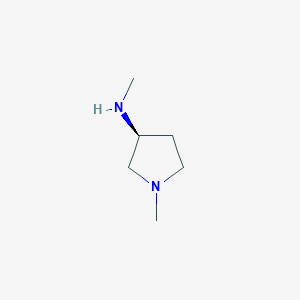

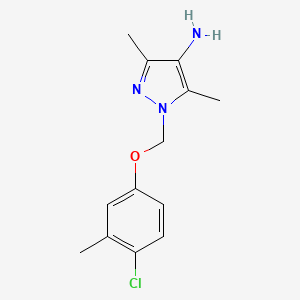
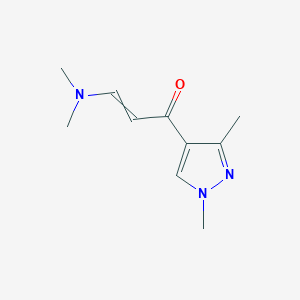
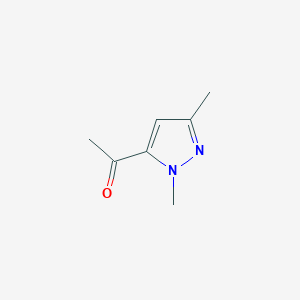
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
